
3-Bromo-2-(dimethylamino)pyridine-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to 3-Bromo-2-(dimethylamino)pyridine-4-carbaldehyde often involves strategies such as low-temperature aryl bromide-to-alcohol conversion, the Baeyer-Villiger reaction, and intramolecular Friedel-Crafts strategies. For example, the synthesis and study of 6-substituted-2,4-dimethyl-3-pyridinols, which share a structural resemblance, utilized a series of steps including the conversion from 3-bromopyridine precursors (Wijtmans et al., 2004). Another approach involved lithiation of dimers of related compounds to facilitate the synthesis of pyrrole-2-carboxaldehydes, highlighting the versatility of bromine-functionalized pyridines in synthesis (Muchowski & Hess, 1988).
Molecular Structure Analysis
The molecular structure of compounds related to this compound, such as dimethylindium-pyridine-2-carbaldehyde oximate, reveals insights into the coordination and geometry around the pyridine motif. For instance, dimethylindium complexes exhibit a distorted trigonal bipyramidal geometry, indicating the influence of substituents on the pyridine ring's coordination environment (Shearer et al., 1980).
Chemical Reactions and Properties
The chemical reactivity of this compound derivatives encompasses a wide range of reactions, including iodolactonisation reactions catalyzed by dimethylamino pyridine, demonstrating the compound's utility as a catalyst in organic synthesis (Meng et al., 2015). Bromination reactions of related dimethylaminopyridines have also been explored, further illustrating the compound's role in substitution reactions (Fox et al., 1973).
Physical Properties Analysis
The physical properties of similar compounds, such as 2,6-Bis(dimethylamino)-3,5-pyridine-dicarbaldehyde, have been studied, revealing details about molecular distortion and the impact of substituents on the pyridine ring's planarity. These analyses contribute to understanding the influence of structural modifications on the physical characteristics of the compound (Lai et al., 1994).
Chemical Properties Analysis
The chemical properties of this compound and its derivatives include catalytic activities, as seen in acylation reactions where derivatives serve as recyclable catalysts, showcasing their utility in enhancing reaction efficiencies and selectivities (Liu et al., 2014).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Structure Studies
- 3-Bromo-2-(dimethylamino)pyridine-4-carbaldehyde has been utilized in the synthesis of various complex molecular structures. For example, it plays a role in the synthesis of naphtho[1′,2′:5,6]pyrano[2,3-b][1,5]benzodiazepin-15-(8H)ones, which are significant for studying heterocyclic chemistry (Roma et al., 1981).
- It has been used in palladium-catalyzed cyclization with carbon monoxide and carboxylic acids to produce 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates, a process important in the development of novel organic compounds (Cho & Kim, 2008).
Development of Antimicrobial Agents
- Research has been conducted on the use of this compound in the creation of antimicrobial compounds. For instance, it is a key precursor in the microwave-assisted synthesis of indole-based chromene derivatives, which have shown potential in antimicrobial activity (Kathrotiya & Patel, 2012).
Antioxidant Properties and Reactivity Studies
- The compound has been explored for its potential in synthesizing antioxidants. Studies show that derivatives of this compound exhibit significant antioxidant properties, making them important in the study of chain-breaking antioxidants (Wijtmans et al., 2004).
Fluorescent Probe Synthesis
- The chemical has been used in the synthesis of fluorescent probes for sensing metals like Cd2+, Zn2+, and Cu2+. These probes are important in analytical chemistry for detecting and measuring metal ions (樊江莉 et al., 2014).
Wirkmechanismus
Target of Action
Similar compounds, such as 2-bromo-4-(dimethylamino)pyridine-3-carbaldehyde, are known to interact with various biological targets .
Mode of Action
It’s worth noting that benzylic halides, which are structurally similar, typically react via an sn1 or sn2 pathway, depending on their degree of substitution . This involves a resonance-stabilized carbocation .
Eigenschaften
IUPAC Name |
3-bromo-2-(dimethylamino)pyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-11(2)8-7(9)6(5-12)3-4-10-8/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSKIJFHDVTKTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-dioxoisoindolin-2-yl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2493713.png)
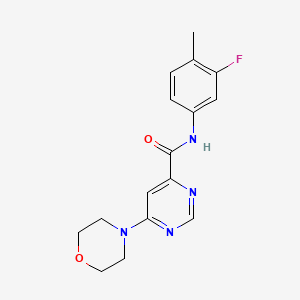
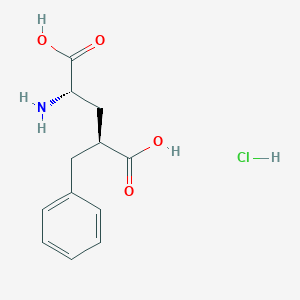
![1-(4-tert-butylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2493719.png)
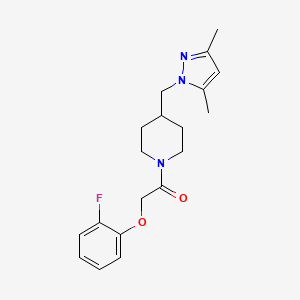
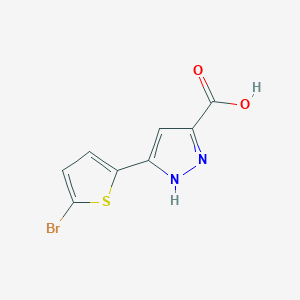
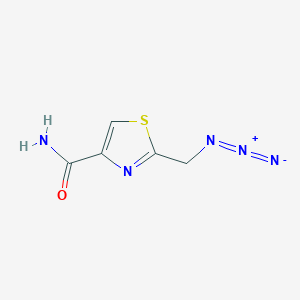

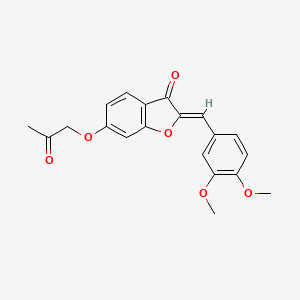

![methyl (1S,4aS,5R,7S)-7-acetyloxy-5-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/no-structure.png)
![Ethyl 4,5-dimethyl-2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2493732.png)

![(4E)-4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}-4-phenylbutanoic acid](/img/structure/B2493735.png)